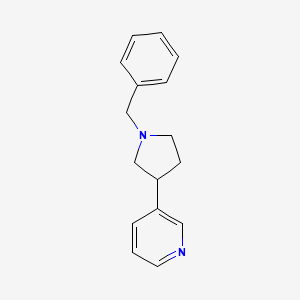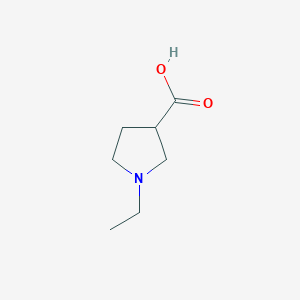
5-(Piperidin-1-ylmethyl)thiophene-2-carbaldehyde
Vue d'ensemble
Description
5-(Piperidin-1-ylmethyl)thiophene-2-carbaldehyde is a compound that is structurally related to various heterocyclic aldehydes which have been synthesized and studied for their potential applications in different fields of chemistry and pharmacology. Although the specific compound is not directly mentioned in the provided papers, the related compounds provide insight into the potential characteristics and applications of this compound.
Synthesis Analysis
The synthesis of related compounds, such as 5-(4-Pyridyl)-2-thiophenecarbaldehyde, involves the preparation of fluorescent derivatization reagents used for the determination of primary alkylamines . Another related compound, 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde, was synthesized from commercially available pyrrole through acylation and nucleophilic substitution, with a total yield of 65% . These methods suggest that the synthesis of this compound could potentially be achieved through similar synthetic routes involving nucleophilic substitution reactions.
Molecular Structure Analysis
The molecular structure of this compound would likely exhibit characteristics similar to those of its analogs. For instance, the presence of a thiophene ring is known to contribute to the stability and electronic properties of the molecule . The piperidinylmethyl group would be expected to influence the molecule's solubility and potential interactions with biological targets.
Chemical Reactions Analysis
The reactivity of this compound can be inferred from the reactions of similar compounds. For example, benzothiophene-2-carbaldehyde reacted with 2-cyanoethanethioamide to yield various heterocyclic compounds . This indicates that the aldehyde group in such compounds is reactive and can participate in condensation reactions to form a variety of heterocyclic structures.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of this compound are not provided, related compounds have shown a wide dynamic linear range and a definite detection limit when used as fluorescent derivatization reagents . The presence of the piperidinyl group in related compounds has been associated with high catalytic efficiency and enantioselectivity in reactions . These properties suggest that this compound may also possess useful catalytic and fluorescent properties for analytical and synthetic applications.
Applications De Recherche Scientifique
Synthesis of Antibacterial Agents
5-(Piperidin-1-ylmethyl)thiophene-2-carbaldehyde has been used in the synthesis of hetero chalcones and benzothiazepines, which exhibit antibacterial properties. Piperidine-mediated synthesis techniques have been employed to create these compounds, demonstrating the role of this compound in developing potential antibacterial drugs (Bhasker, Prashanthi, Reddy, & Guru Nānak, 2014).
Anti-inflammatory Drug Development
Research has shown that derivatives of this compound can be synthesized and assessed for their anti-inflammatory properties. Specifically, pyrazolo-pyridine analogs have been evaluated for their ability to regulate inflammation by inhibiting pro- and anti-inflammatory cytokines and COX-2, suggesting potential applications in anti-inflammatory medication development (Dennis Bilavendran et al., 2019).
Cytotoxicity and MMP Inhibition
Studies have utilized this compound in synthesizing carbonitriles with potential cytotoxic effects and matrix metalloproteinase inhibition capabilities. These studies indicate the compound's utility in researching cancer treatments and understanding cellular interactions (Ignatovich et al., 2015).
Electronic Structure and Novel Synthesis
Research has also been conducted on the electronic structure and novel synthesis methods involving this compound. These studies focus on understanding the molecular structureand the interactions within the crystal structures of these compounds. This research is crucial for advancing the field of organic chemistry and pharmaceutical synthesis (Vrabel, Sivý, Šafár̆, & Marchalin, 2014).
Kinetics of Nucleophilic Substitution
The kinetics of nucleophilic substitution reactions involving this compound have been studied, particularly in ethanol with piperidine. This research contributes to a deeper understanding of the substituent effect on reaction rates, which is valuable in designing more efficient synthetic pathways in pharmaceutical and chemical manufacturing (Dell'erba & Spinelli, 1965).
Sensor Development for Metal Ions
The compound has been used in developing novel fluorescent sensors, particularly for detecting ferric ions. This application demonstrates its potential in analytical chemistry, particularly in environmental monitoring and industrial processes (Zhang et al., 2016).
Synthesis of Anticancer Compounds
This compound has been involved in synthesizing novel quinoline derivatives with antiproliferative effects against various human cancer cell lines. This research highlights its potential in developing new anticancer drugs (Harishkumar, Nd, & Santhosha Sm, 2018).
Safety and Hazards
Propriétés
IUPAC Name |
5-(piperidin-1-ylmethyl)thiophene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NOS/c13-9-11-5-4-10(14-11)8-12-6-2-1-3-7-12/h4-5,9H,1-3,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWKSLQNLAHNVDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C(S2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20602363 | |
| Record name | 5-[(Piperidin-1-yl)methyl]thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20602363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7136-41-6 | |
| Record name | 5-[(Piperidin-1-yl)methyl]thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20602363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




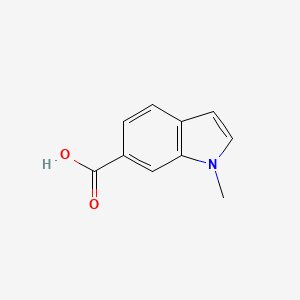

![1-[3,7-Bis(dimethylamino)-10H-phenothiazin-10-yl]ethan-1-one](/img/structure/B1341998.png)
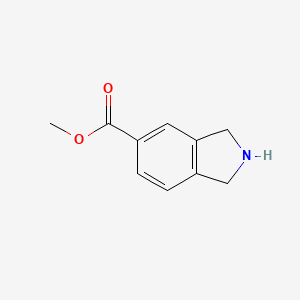
![N-[3-(4-Aminophenoxy)phenyl]acetamide](/img/structure/B1342009.png)
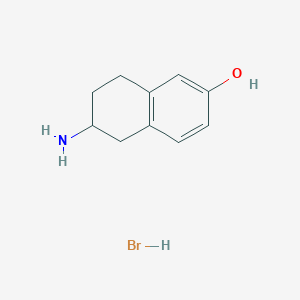
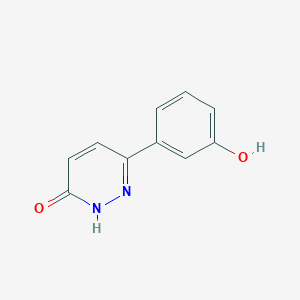



![N,N-Dimethyl(2-methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)methanamine](/img/structure/B1342034.png)
